N-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
The compound is a novel inhibitor of hedgehog signaling . It is useful as a therapeutic agent for treating malignancies . The compound is not intended for human or veterinary use and is for research use only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. As a novel inhibitor of hedgehog signaling, it is likely involved in complex biochemical reactions related to this pathway .Scientific Research Applications
Antiproliferative Activity
The synthesis and evaluation of various triazolo[4,3-b]pyridazin-6-yloxy derivatives, including N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, have shown their potential in inhibiting the proliferation of endothelial and tumor cells. This indicates the compound's antiproliferative activity which could be valuable in cancer research and treatment strategies (Ilić et al., 2011).
Anti-tubercular Agents
Research into the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has yielded compounds with significant anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain compounds demonstrated strong inhibitory concentrations, indicating the compound's utility in developing new anti-tubercular therapies (Srinivasarao et al., 2020).
Antiviral Activity
The synthesis of new derivatives of 2-piperazino-1,3-benzo[d]thiazoles, including N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, was conducted to evaluate their in vitro antiproliferative and anti-HIV activity. Certain compounds exhibited remarkable effects on human splenic B-lymphoblastoid cells and acute B-lymphoblastic leukemia cell lines, positioning them as promising candidates for further antiviral research (Al-Soud et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
N-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O2/c28-18(12-21-19(29)15-4-2-1-3-5-15)26-10-8-25(9-11-26)16-6-7-17(24-23-16)27-14-20-13-22-27/h1-7,13-14H,8-12H2,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUATQGSWDDNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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